2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10-3-5-11(6-4-10)17-22(19,20)12-7-8-14(21-2)13(9-12)15(16)18/h7-9,11,17H,1,3-6H2,2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZJJPUQMRNJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic breakdown of 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide reveals three critical intermediates:
- 5-Sulfamoyl-2-methoxybenzoic acid : Provides the benzamide backbone with pre-installed methoxy and sulfamoyl groups.
- 4-Methylidenecyclohexylamine : Supplies the cyclohexyl substituent for sulfamoyl group functionalization.
- Coupling reagents : Facilitate amide bond formation between the benzoic acid derivative and the cyclohexylamine.
Synthetic Routes and Reaction Conditions
Route 1: Sequential Functionalization of Benzamide Core
Step 1: Synthesis of 5-Sulfamoyl-2-methoxybenzoic Acid
- Starting material : 2-Methoxybenzoic acid.
- Nitration : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position (yield: 85–90%).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (yield: 92–95%).
- Sulfonylation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane, followed by ammonia, yields the sulfamoyl group (yield: 70–75%).
Step 2: Preparation of 4-Methylidenecyclohexylamine
- Starting material : Cyclohexanone.
- Wittig reaction : Treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide generates 4-methylidenecyclohexane (yield: 80–85%).
- Amination : Oximation (NH₂OH·HCl) followed by reduction (LiAlH₄) produces 4-methylidenecyclohexylamine (yield: 65–70%).
Step 3: Amide Coupling
Reaction Summary Table
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 85–90 |
| 2 | Reduction | H₂, Pd/C, RT | 92–95 |
| 3 | Sulfonylation | ClSO₃H, NH₃, CH₂Cl₂ | 70–75 |
| 4 | Wittig Reaction | Ph₃P=CH₂, KOtBu | 80–85 |
| 5 | Amination | NH₂OH·HCl, LiAlH₄ | 65–70 |
| 6 | Amide Coupling | SOCl₂, THF, 0°C | 60–65 |
Route 2: One-Pot Sulfamoylation and Cyclohexyl Group Introduction
This streamlined approach combines sulfamoylation and cyclohexylamine coupling in a single reactor:
- Starting material : 2-Methoxy-5-nitrobenzoic acid.
- Simultaneous reduction and sulfonylation : Hydrogenation (H₂, Pd/C) in the presence of ClSO₃H and 4-methylidenecyclohexylamine yields the target compound directly (yield: 50–55%).
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
- Melting point : 198–200°C.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : It is utilized in various chemical reactions due to its functional groups that can participate in nucleophilic substitutions and other transformations.
Biology
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly targeting pathways involved in inflammation and cancer progression.
Industry
- Specialty Chemicals Production : It is employed in the production of specialty chemicals and as an intermediate in synthesizing various industrial compounds.
Anti-inflammatory Effects
A study demonstrated that the compound reduced inflammatory markers in vitro, suggesting potential use as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
Antitumor Activity
In preclinical models, 2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide exhibited significant cytotoxicity against cancer cell lines. The research highlighted its ability to induce apoptosis and arrest the cell cycle.
Neuroprotective Properties
Research indicates potential neuroprotective effects, particularly against oxidative stress-induced neuronal cell death. This suggests implications for treating neurodegenerative diseases like Alzheimer's.
Comparative Table of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Induced apoptosis in cancer cell lines | |
| Neuroprotective | Decreased oxidative stress |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-pyrrolidinyl-methyl)-3,2-dimethoxy-5-methyl sulfamoyl benzamide .
Rac1 Inhibitor II: 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide.
Uniqueness
2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O3S
- Molecular Weight : 396.54 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=CC(C1=O)C(=S)N(S(=O)(=O)C2=CC=C(C=C2)OC)C=C
The compound is believed to interact with various biological targets, particularly in the pathways related to inflammation and cancer. Similar compounds have shown activity against:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
These interactions suggest that this compound may inhibit tumor growth and angiogenesis, leading to potential applications in oncology.
Pharmacodynamics and Pharmacokinetics
Research indicates that compounds with similar structures exhibit favorable pharmacokinetic properties, including:
- Absorption : High bioavailability due to lipophilicity.
- Distribution : Effective tissue penetration.
- Metabolism : Primarily hepatic metabolism.
- Excretion : Renal excretion of metabolites.
Case Studies and Research Findings
-
Anti-inflammatory Effects
- A study demonstrated that the compound reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent. The inhibition of pro-inflammatory cytokines was noted, which could be beneficial in treating conditions like rheumatoid arthritis.
-
Antitumor Activity
- In a preclinical model, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Neuroprotective Properties
- Research has indicated potential neuroprotective effects, particularly in models of neurodegeneration. The compound was found to attenuate oxidative stress and neuronal cell death, which may have implications for treating neurodegenerative diseases like Alzheimer's.
Comparative Table of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Induced apoptosis in cancer cell lines | |
| Neuroprotective | Decreased oxidative stress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfonamide-benzamide derivatives typically involves multi-step reactions. For example:
- Step 1 : Formation of the sulfamoyl group via chlorosulfonic acid treatment under neat conditions (87% yield) .
- Step 2 : Coupling with substituted amines (e.g., 4-methylidenecyclohexylamine) using sodium carbonate in THF/H₂O (45–93% yield) .
- Optimization : Solvent polarity (THF for solubility), temperature control (room temperature to 80°C), and stoichiometric ratios (1:1.2 amine:intermediate) are critical for yield enhancement .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (methoxy group at δ ~3.8 ppm) and sulfonamide NH signals (δ ~8.5 ppm) .
- Infrared Spectroscopy (IR) : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and benzamide (C=O at ~1650 cm⁻¹) functional groups .
- X-ray Crystallography : Essential for resolving stereochemistry of the 4-methylidenecyclohexyl group, but requires high-purity crystals .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., breast MCF7, lung A549) with IC₅₀ values calculated from dose-response curves (typical range: 5–15 µM for active derivatives) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., RET kinase) using fluorescence-based ADP-Glo™ kits to quantify ATP consumption .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PD-L1). Parameters: exhaustiveness = 32, grid box centered on binding pockets .
- Dynamic Simulations : Run 100 ns MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and hydrogen bond retention .
- ADMET Prediction : Calculate polar surface area (PSA <140 Ų) and rotatable bonds (<10) to predict oral bioavailability .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ across cell lines)?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with independent replicates (n ≥ 3) and use nonlinear regression (GraphPad Prism) to minimize variability .
- Mechanistic Follow-Up : Perform RNA sequencing on treated cells (e.g., DU-145 prostate cancer) to identify differentially expressed pathways (e.g., apoptosis vs. proliferation) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-400/water (1:1) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Measure using equilibrium dialysis; aim for <95% binding to ensure free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
